PHENOL, 2,2/'/'-[[1,2-BIS(4-BROMOPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S
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Overview
Description
PHENOL, 2,2/‘/’-[[1,2-BIS(4-BROMOPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S is a complex organic compound used primarily in the chemical industry. It serves as an intermediate in the synthesis of dyes and other organic compounds. This compound is also utilized in the creation of coordination polymers, metal complexes, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL, 2,2/‘/’-[[1,2-BIS(4-BROMOPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S typically involves the reaction of 4-bromobenzaldehyde with 1,2-diaminoethane under controlled conditions. The reaction proceeds through a Schiff base formation, followed by cyclization to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for larger volumes. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
PHENOL, 2,2/‘/’-[[1,2-BIS(4-BROMOPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
PHENOL, 2,2/‘/’-[[1,2-BIS(4-BROMOPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of PHENOL, 2,2/‘/’-[[1,2-BIS(4-BROMOPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- PHENOL, 2,2’'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S
- PHENOL, 2,2’'-[[1,2-BIS(4-FLUOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S
Uniqueness
PHENOL, 2,2/‘/’-[[1,2-BIS(4-BROMOPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions and potential biological activities .
Properties
CAS No. |
117922-63-1 |
---|---|
Molecular Formula |
C28H22O2N2Br2 |
Molecular Weight |
0 |
Synonyms |
PHENOL, 2,2/'/'-[[1,2-BIS(4-BROMOPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S |
Origin of Product |
United States |
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